![molecular formula C25H31N3O6 B14719159 N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine CAS No. 15373-69-0](/img/structure/B14719159.png)
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: glycine, L-phenylalanine, and L-leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with L-phenylalanine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), and diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Glycine, L-phenylalanine, and L-leucine.
Deprotection: The free peptide without the benzyloxycarbonyl (Cbz) group.
Coupling Reactions: Longer peptide chains.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and as a substrate for protease assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based therapies.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine depends on its specific application. In peptide synthesis, it acts as a protected intermediate that can be selectively deprotected and coupled to form longer peptide chains. In biological assays, it may serve as a substrate for proteases, where the enzyme cleaves the peptide bond, releasing the constituent amino acids.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can be compared with other similar compounds such as:
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
N-[(Benzyloxy)carbonyl]glycyl-L-leucine: Lacks the phenylalanine residue, making it a simpler peptide.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of phenylalanine and leucine, introducing a thiol group.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group, which provides stability and allows for selective deprotection during peptide synthesis.
Eigenschaften
CAS-Nummer |
15373-69-0 |
|---|---|
Molekularformel |
C25H31N3O6 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H31N3O6/c1-17(2)13-21(24(31)32)28-23(30)20(14-18-9-5-3-6-10-18)27-22(29)15-26-25(33)34-16-19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3,(H,26,33)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
InChI-Schlüssel |
IKXFQXCLCSBZNK-SFTDATJTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



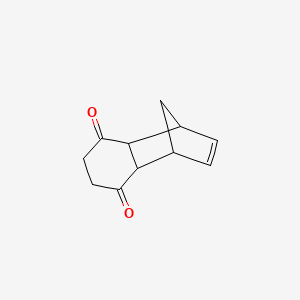
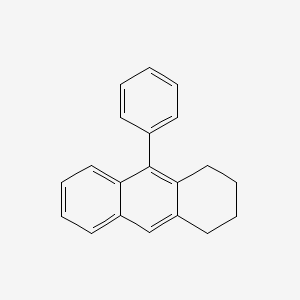
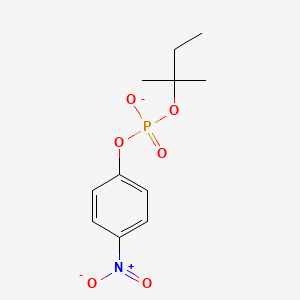
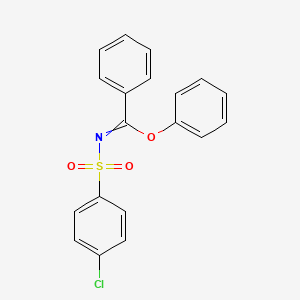
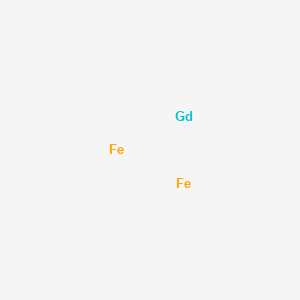
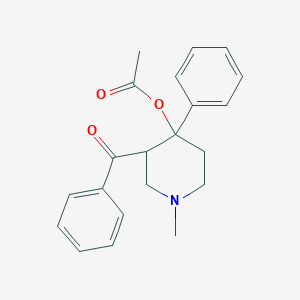
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
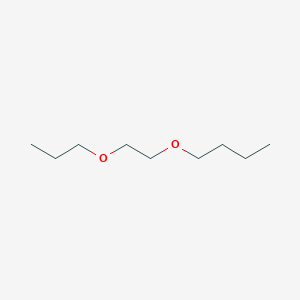
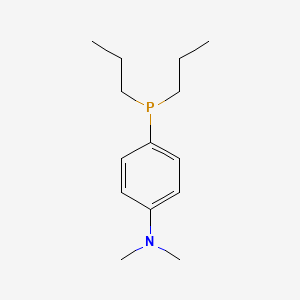
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
